3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
Description
3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is a nitrogen-containing spirocyclic compound characterized by a unique 1,4-diazaspiro[4.6]undec-3-ene core. The structure features a 3-chlorophenyl group at position 3 and a 4-fluorobenzoyl moiety at position 1.
Properties
IUPAC Name |
[2-(3-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN2OS/c23-17-7-5-6-16(14-17)19-21(28)26(20(27)15-8-10-18(24)11-9-15)22(25-19)12-3-1-2-4-13-22/h5-11,14H,1-4,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTROVMFEPIQUEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)F)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diazabicyclo compound.
Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the spirocyclic core.
Attachment of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via an acylation reaction, typically using a fluorobenzoyl chloride in the presence of a base.
Formation of the Thione Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thione group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the fluorobenzoyl moiety, potentially converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, the compound’s potential bioactivity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical interactions.
Medicine
Medically, compounds with similar structures have been investigated for their potential as therapeutic agents, particularly in the treatment of neurological disorders and cancers. The presence of both chlorophenyl and fluorobenzoyl groups suggests potential activity against a range of biological targets.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties might also make it useful in the design of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action for 3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, inhibiting their activity or altering their function. The chlorophenyl and fluorobenzoyl groups can enhance binding affinity to specific molecular targets, while the spirocyclic core provides structural rigidity that can influence the compound’s overall bioactivity.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione and its analogs:
Key Observations:
Spiro Core Size : The primary compound and its close analogs (e.g., 4-methoxybenzoyl derivative) share the larger 1,4-diazaspiro[4.6] core, which provides conformational flexibility compared to the smaller 1,4-diazaspiro[4.5] core in 3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione .
Substituent Effects: Electron-Withdrawing Groups: The 4-fluorobenzoyl group in the primary compound may enhance metabolic stability and lipophilicity compared to the 4-methoxybenzoyl analog, where the methoxy group increases solubility but reduces electrophilicity .
Molecular Weight Trends: The 4-methylbenzoyl and 4-methylphenyl substituents in CAS 899910-08-8 reduce molecular weight (390.55 vs.
Biological Activity
The compound 3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is a member of the diazaspiro compounds, which have garnered attention due to their potential biological activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that contributes to its biological activity. The presence of both a chlorophenyl and a fluorobenzoyl group enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H15ClF2N2S |
| Molecular Weight | 345.83 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Research indicates that compounds within this class may act through various mechanisms:
- Tyrosinase Inhibition : The presence of the 4-fluorobenzoyl moiety has been linked to inhibitory effects on tyrosinase, an enzyme involved in melanin production. Inhibition of this enzyme can have implications for skin pigmentation disorders and neurodegenerative diseases like Parkinson's disease .
- Calcium Mobilization and Superoxide Production : Similar compounds have shown to inhibit superoxide anion production in human neutrophils, suggesting potential anti-inflammatory properties. For instance, related studies demonstrated that certain derivatives could suppress intracellular calcium mobilization and reduce oxidative stress markers .
- cAMP Modulation : Some diazaspiro compounds have been found to increase intracellular cAMP levels, which plays a crucial role in various signaling pathways, including those regulating inflammation and immune responses .
Research Findings
A number of studies have explored the biological activities of similar compounds:
- Inhibition Studies : A study focused on the inhibitory effects of related compounds on tyrosinase from Agaricus bisporus. The results indicated that modifications in the chemical structure significantly impacted the inhibitory potency against tyrosinase, emphasizing the importance of the chlorophenyl and fluorobenzoyl groups in enhancing activity .
- Oxidative Stress Reduction : Another investigation revealed that certain derivatives could effectively reduce oxidative stress in cellular models by modulating superoxide production and calcium signaling pathways, further supporting their potential as therapeutic agents in inflammatory conditions .
Case Studies
- Tyrosinase Inhibition : A synthetic approach was taken to develop new compounds incorporating the 3-chloro-4-fluorophenyl fragment. The resulting compounds exhibited significant inhibition against tyrosinase, with docking studies confirming strong interactions at the enzyme's active site .
- Anti-inflammatory Effects : In vivo studies demonstrated that derivatives similar to 3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione could reduce inflammation markers in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
